Endo-3-azabicyclo[3.2.1]octan-8-ol
Overview
Description
Endo-3-azabicyclo[3.2.1]octan-8-ol, also known as tropine, is a bicyclic organic compound with the molecular formula C8H15NO. It is a derivative of tropane and is structurally characterized by a bicyclic ring system with a nitrogen atom and a hydroxyl group. This compound is a key intermediate in the synthesis of various alkaloids and pharmaceuticals.
Scientific Research Applications
Endo-3-azabicyclo[3.2.1]octan-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and alkaloids.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is a key intermediate in the production of pharmaceuticals, including anticholinergic drugs.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Biochemical Analysis
Biochemical Properties
Endo-3-azabicyclo[3.2.1]octan-8-ol plays a significant role in biochemical reactions due to its structural similarity to bioactive alkaloids such as nicotine and cocaine. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound has shown affinity for binding to nicotinic acetylcholine receptors, influencing neurotransmission processes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been found to modulate cell signaling pathways by interacting with nicotinic acetylcholine receptors, leading to altered neurotransmitter release and synaptic plasticity . This compound also affects gene expression by influencing transcription factors involved in neuronal differentiation and survival. Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, this compound interacts with nicotinic acetylcholine receptors, leading to receptor activation and subsequent changes in ion flux across the cell membrane . These interactions result in the modulation of neurotransmission and synaptic plasticity. Furthermore, this compound has been shown to influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in neurotransmitter release and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance cognitive function and memory by modulating neurotransmission . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and conjugation . These metabolic processes result in the formation of metabolites that are excreted from the body. Additionally, this compound influences metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-3-azabicyclo[3.2.1]octan-8-ol typically involves the reduction of tropinone. One common method is the catalytic hydrogenation of tropinone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction proceeds under mild conditions and yields this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Endo-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or sodium borohydride (NaBH4) as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tropinone or tropinaldehyde.
Reduction: Formation of various reduced derivatives of tropine.
Substitution: Formation of N-alkyl or N-acyl derivatives of tropine.
Mechanism of Action
The mechanism of action of Endo-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with various molecular targets, particularly in the nervous system. It acts as an anticholinergic agent by inhibiting the action of acetylcholine at muscarinic receptors. This inhibition leads to a decrease in parasympathetic nervous system activity, resulting in effects such as reduced muscle spasms and secretion.
Comparison with Similar Compounds
Endo-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific bicyclic structure and its role as a precursor in the synthesis of tropane alkaloids. Similar compounds include:
Tropinone: A ketone derivative of tropine.
Scopolamine: A tropane alkaloid with similar anticholinergic properties.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYBFOYRKOKPL-MEKDEQNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]1C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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